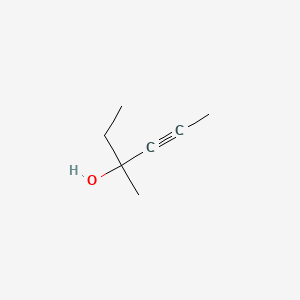

3-Methyl-4-hexyn-3-ol

Description

Significance of Acetylenic Alcohols in Synthetic Chemistry

Acetylenic alcohols, as a class of compounds, are of increasing importance across various sectors due to their distinct chemical properties and wide-ranging applicability. fcad.com These molecules, characterized by the presence of both an alkyne and a hydroxyl functional group, are instrumental in modern chemical synthesis. fcad.com Their utility stems from their ability to participate in a diverse range of reactions, making them indispensable for constructing complex molecular architectures.

The dual functionality of acetylenic alcohols allows for their use as versatile intermediates in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals. researchgate.netupi.edu They serve as precursors for a variety of organic compounds. researchgate.net For instance, the hydroxyl group can be oxidized, while the alkyne can undergo addition reactions, cyclizations, and coupling reactions. This reactivity makes them valuable in creating heterocyclic compounds, enediynes, and natural product analogs. researchgate.net Furthermore, acetylenic alcohols are utilized in industrial applications such as corrosion inhibition and as reaction inhibitors for precious metal catalysts. fcad.com

Historical Context of 3-Methyl-4-hexyn-3-ol Investigations and Foundational Studies

While specific historical accounts detailing the initial synthesis of this compound are not extensively documented in readily available literature, the foundational methods for synthesizing acetylenic alcohols are well-established. A common and fundamental approach involves the nucleophilic addition of an acetylide to a ketone. In the case of this compound, this would traditionally involve the reaction of the acetylide derived from 1-butyne (B89482) with 2-butanone (B6335102).

Early investigations into acetylenic alcohols laid the groundwork for understanding their reactivity and potential applications. Research has explored various catalytic systems to improve the efficiency and selectivity of their synthesis. For example, studies have investigated the use of different catalysts and solvents to optimize the yield of acetylenic alcohols from the reaction of ketones with terminal alkynes. upi.eduin-academy.uz These foundational studies have been crucial in developing the synthetic methodologies that are now routinely employed in academic and industrial research.

Current Research Trajectories and Academic Importance of this compound

The academic importance of this compound lies in its role as a model substrate and a versatile building block in the development of new synthetic methods. Current research continues to explore its reactivity in various chemical transformations. For example, it is used in studies exploring intramolecular silyl (B83357) nitronate cycloaddition reactions to synthesize novel dihydrofuranyl ketones. nih.gov

The compound and its derivatives are also subjects of spectroscopic and theoretical studies. For instance, investigations into the conformational effects and internal rotation of similar molecules, such as 4-hexyn-3-ol (B1595117), provide insights into the fundamental properties of these acetylenic alcohols. aip.org The chemical properties, including its physical and spectral data, are well-documented in chemical databases like the NIST WebBook and PubChem, providing a solid foundation for ongoing research. nist.govnih.govnist.govnist.gov

Furthermore, the development of efficient and environmentally friendly synthetic routes to acetylenic alcohols, including this compound, remains an active area of research. thieme-connect.com The focus is on creating catalytic systems that are both highly selective and sustainable. researchgate.netupi.edu The continued investigation of this compound and related acetylenic alcohols is expected to lead to the discovery of new reactions and the synthesis of novel compounds with potential applications in various fields of chemistry.

Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C7H12O | nist.govnih.govnist.govnist.gov |

| Molecular Weight | 112.17 g/mol | nist.govnih.gov |

| CAS Registry Number | 6320-68-9 | nist.govnih.govnist.govnist.gov |

| IUPAC Name | 3-methylhex-4-yn-3-ol | nih.gov |

Spectroscopic Data of this compound

| Spectrum Type | Key Features | Source |

| IR Spectrum | Data available in the NIST WebBook. | nist.gov |

| Mass Spectrum (GC-MS) | Data available in PubChem and the NIST WebBook. | nist.govnih.gov |

| 13C NMR Spectrum | Data available in PubChem. | nih.gov |

Structure

3D Structure

Properties

CAS No. |

6320-68-9 |

|---|---|

Molecular Formula |

C7H12O |

Molecular Weight |

112.17 g/mol |

IUPAC Name |

3-methylhex-4-yn-3-ol |

InChI |

InChI=1S/C7H12O/c1-4-6-7(3,8)5-2/h8H,5H2,1-3H3 |

InChI Key |

VLRDHNINMBNPDK-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)(C#CC)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 Methyl 4 Hexyn 3 Ol

Chemo- and Regioselective Synthesis via Organometallic Reagents

The synthesis of 3-methyl-4-hexyn-3-ol, a propargylic alcohol, is fundamentally achieved through the alkynylation of a ketone. acs.org This involves the nucleophilic addition of an alkynyl group to the carbonyl carbon of butan-2-one. Organometallic reagents are crucial for this transformation, with Grignard reagents being a primary choice. iitk.ac.inleah4sci.com

Optimization of Grignard Reaction Conditions for Enhanced Yield and Selectivity

The Grignard reaction is a cornerstone in the synthesis of alcohols from carbonyl compounds. leah4sci.com For the preparation of this compound, this involves the reaction of an ethylnyl Grignard reagent with butan-2-one. The general reaction is the addition of an organomagnesium halide (Grignard reagent) to a ketone to form a tertiary alcohol. iitk.ac.in The efficiency and selectivity of this reaction are highly dependent on the optimization of several parameters.

Key parameters that influence the yield and selectivity of the Grignard reaction include the choice of solvent, reaction temperature, and the nature of the Grignard reagent itself. iitk.ac.in Ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF) are essential as they stabilize the Grignard reagent. leah4sci.com The reaction temperature must be carefully controlled to prevent side reactions.

A study on the synthesis of a related compound, 3-hexyn-1-ol (B147329), highlights the importance of reaction conditions. google.com In a multi-step synthesis involving a Grignard reagent, the temperature for the formation of the key intermediate was maintained between -30°C and +20°C to achieve optimal yields. google.com While this example is for a different, yet structurally related, alkyne alcohol, the principles of temperature control to minimize side reactions are directly applicable to the synthesis of this compound.

The following table outlines key parameters and their general impact on Grignard reactions for the synthesis of alkynols, which can be extrapolated for the synthesis of this compound.

| Parameter | Optimal Range/Condition | Impact on Reaction |

| Temperature | -30°C to +20°C | Prevents side reactions and decomposition of the reagent. |

| Solvent | Anhydrous Tetrahydrofuran (THF) | Stabilizes the Grignard reagent and enhances solubility. leah4sci.com |

| Grignard Reagent Stoichiometry | Slight excess relative to the ketone | Ensures complete conversion of the starting material. |

| Atmosphere | Inert (e.g., Argon, Nitrogen) | Prevents reaction of the highly reactive Grignard reagent with atmospheric moisture and oxygen. |

This table is a generalized representation based on common practices in Grignard reactions for alkynol synthesis.

Role of Copper(I) Chloride and other Catalysts in Alkyne Functionalization

Catalysts play a significant role in the functionalization of alkynes and can enhance the efficiency of the synthesis of propargylic alcohols. Copper(I) chloride (CuCl) is a notable catalyst used in conjunction with Grignard reagents in certain alkyne syntheses. For instance, in the preparation of ethylacetylene magnesium halide, a precursor for a related alkynol, a catalytic amount of CuCl (0.1–10 g per mole of Grignard reagent) was found to accelerate the reaction. google.com The use of such catalysts can lead to a reduction in reaction time by 30-50%.

Beyond Grignard reagents, other catalytic systems have been developed for the alkynylation of ketones. These include systems based on rhodium, zinc, and indium. nih.govacs.org For example, chiral CCN pincer Rh(III) complexes have been shown to be effective catalysts for the direct asymmetric alkynylation of ketones. nih.govnii.ac.jp While these advanced catalytic systems are often developed for enantioselective synthesis, the underlying principle of activating the alkyne for nucleophilic attack on the ketone is relevant. Indium(III) salts, in combination with an amine base, have also been used to catalyze the alkynylation of both aldehydes and ketones through a dual activation mechanism. acs.org

The choice of catalyst can significantly influence the reaction's substrate scope and functional group tolerance. sci-hub.se Copper-catalyzed reactions, for instance, are compatible with a wide range of functional groups. sci-hub.se

Mechanistic Insights into Alkynylation Reactions

The fundamental mechanism of the Grignard reaction involves the nucleophilic attack of the carbanionic carbon of the Grignard reagent on the electrophilic carbonyl carbon of the ketone. iitk.ac.in This forms a magnesium alkoxide intermediate, which is then protonated during aqueous workup to yield the final tertiary alcohol. mmcmodinagar.ac.in

For catalytic alkynylations, the mechanism can be more complex. In systems using metal catalysts, a key step is often the formation of a metal acetylide intermediate. researchgate.net For instance, in copper-catalyzed reactions, the terminal alkyne reacts with a copper(I) salt to form a copper acetylide. researchgate.netnih.gov This species is the active nucleophile that adds to the ketone.

In some rhodium-catalyzed reactions, the mechanism may involve the insertion of the ketone into a rhodium-alkynyl bond. nii.ac.jp Computational studies, such as Density Functional Theory (DFT) calculations, have been employed to elucidate the intricate steps of these catalytic cycles, including C-H activation and alkyne insertion. bohrium.com These studies provide a deeper understanding of the factors controlling regioselectivity and reactivity. bohrium.com

Novel Approaches to this compound Synthesis

Modern synthetic chemistry is increasingly driven by the principles of efficiency and sustainability. This has led to the development of novel approaches for constructing molecules like this compound that aim to reduce waste, simplify procedures, and improve atom economy.

Development of Green Chemistry Principles and Sustainable Synthetic Pathways

Green chemistry principles are being applied to the synthesis of organic compounds to minimize environmental impact. sciencemadness.org This includes the use of less hazardous solvents, renewable starting materials, and catalytic processes that reduce waste. nih.gov For the synthesis of this compound, this could involve replacing traditional volatile organic solvents with greener alternatives or developing solvent-free reaction conditions. nih.gov

The use of catalytic amounts of reagents, as opposed to stoichiometric amounts, is a core principle of green chemistry that is already being applied in advanced alkynylation reactions. acs.org For example, the development of catalytic systems using bases like cesium hydroxide (B78521) or non-metallic organobases for the alkynylation of ketones aligns with green chemistry goals by avoiding the use of stoichiometric organometallic reagents. acs.orgnih.gov

The following table summarizes some green chemistry principles and their potential application to the synthesis of this compound.

| Green Chemistry Principle | Application in this compound Synthesis |

| Waste Prevention | Utilizing high-yield reactions and catalytic methods to minimize byproducts. |

| Atom Economy | Designing syntheses where the maximum number of atoms from the reactants are incorporated into the final product. nih.gov |

| Use of Catalysis | Employing catalytic Grignard reactions or other metal-catalyzed alkynylations to reduce the amount of reagents needed. acs.orgnih.gov |

| Safer Solvents and Auxiliaries | Exploring the use of less hazardous and recyclable solvents. nih.gov |

| Energy Efficiency | Developing reactions that can be conducted at ambient temperature and pressure. sciencemadness.org |

This table provides a conceptual framework for applying green chemistry principles to the synthesis of the target compound.

Implementation of Cascade and Multicomponent Reactions for Synthetic Efficiency

Cascade reactions, also known as domino or tandem reactions, involve multiple bond-forming events occurring in a single synthetic operation without isolating intermediates. rsc.org This approach offers significant advantages in terms of efficiency, as it reduces the number of purification steps, saves time, and minimizes solvent usage. u-tokyo.ac.jp

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product that contains the essential parts of all starting materials, are also highly efficient. nih.gov While a specific cascade or multicomponent reaction for the direct synthesis of this compound is not prominently described, the principles can be applied to streamline its synthesis. For instance, a hypothetical MCR could involve the in-situ generation of the required alkynyl nucleophile from simpler precursors which then reacts with the ketone.

Stereoselective Synthesis of this compound and Related Analogues

The creation of a specific stereoisomer of this compound can be approached through several strategic pathways. These include the separation of a racemic mixture or the direct, stereocontrolled synthesis of a single enantiomer.

One of the most established methods for separating enantiomers is chiral resolution. This technique involves the conversion of a racemic mixture into a pair of diastereomers, which, due to their different physical properties, can be separated.

For alcohols like this compound, this is often achieved by derivatization with a chiral resolving agent to form diastereomeric esters. The alcohol is first reacted with an achiral diacid or acid anhydride (B1165640), such as phthalic anhydride or maleic anhydride, to form a monoester with a free carboxylic acid group. This carboxylic acid can then react with a chiral base (the resolving agent) to form a pair of diastereomeric salts. researchgate.net

These diastereomeric salts possess different solubilities, allowing for their separation by fractional crystallization. chinesechemsoc.org Once a pure diastereomeric salt is isolated, the chiral resolving agent is removed by treatment with an acid, and the ester is hydrolyzed to yield the enantiomerically pure alcohol. nih.gov

Commonly used chiral resolving agents for this purpose include naturally occurring alkaloids like brucine, strychnine, and quinine, as well as synthetic chiral amines such as (R)- or (S)-1-phenylethanamine. nih.govacs.org The choice of resolving agent and solvent system is critical and often determined empirically to achieve efficient separation. nih.gov

Table 1: Chiral Resolving Agents for Alcohols via Diastereomeric Salt Formation

| Resolving Agent | Class | Typical Application |

| (+)-Cinchonidine | Alkaloid Base | Resolution of racemic monoesters of alcohols. researchgate.net |

| (+)-Dehydroabietylamine | Chiral Amine | Resolution of racemic monoesters of alcohols. researchgate.net |

| (R)-α-Methylbenzylamine | Chiral Amine | Formation of diastereomeric salts with chiral acids derived from alcohols. |

| Brucine | Alkaloid Base | Classical resolving agent for acidic compounds. nih.gov |

| Quinine | Alkaloid Base | Widely used for the resolution of racemic acids and their derivatives. acs.org |

This table presents examples of resolving agents applicable to the resolution of chiral alcohols after their conversion to acidic derivatives.

A more direct and atom-economical approach to obtaining enantiomerically pure this compound is through asymmetric catalysis. This involves the direct addition of a propyne (B1212725) nucleophile to 2-butanone (B6335102) using a chiral catalyst that directs the formation of one enantiomer over the other.

The asymmetric alkynylation of ketones is a well-established method for creating chiral tertiary propargylic alcohols. thieme-connect.comacs.org These reactions often employ a metal catalyst, such as zinc, copper, or indium, in conjunction with a chiral ligand. thieme-connect.comorganic-chemistry.org The chiral ligand coordinates to the metal center, creating a chiral environment that biases the facial attack of the alkynyl nucleophile on the ketone.

For the synthesis of this compound, this would involve the reaction of a 1-propynyl organometallic reagent with 2-butanone. A variety of chiral ligands have been developed for this purpose, including amino alcohols, BINOL derivatives, and salen-type ligands. rsc.orgwikipedia.org For instance, N-methylephedrine is a classic chiral amino alcohol used in stoichiometric amounts for the zinc-mediated alkynylation of aldehydes and can be adapted for ketones. wikipedia.orgrsc.org Catalytic systems using chiral ligands like BINOL in combination with titanium or indium salts have also proven effective for the asymmetric alkynylation of a broad range of aldehydes and, in some cases, ketones. organic-chemistry.orgrsc.org

Table 2: Examples of Asymmetric Alkynylation of Ketones with Phenylacetylene

| Ketone | Chiral Ligand/Catalyst System | Yield (%) | Enantiomeric Excess (ee, %) |

| Acetophenone | (R,S)-Salen-Zn | 70 | 80 |

| 2-Butanone | (R,S)-Salen-Zn | 70 | 60 |

| 3,3-Dimethyl-2-butanone | (R,S)-Salen-Zn | 80 | 91 |

| 2-Heptanone | (R,S)-Salen-Zn | 70 | 70 |

Data sourced from a study on Zn(Salen)-catalyzed asymmetric alkynylation of various ketones with phenylacetylene, illustrating the potential of this methodology for analogues of this compound synthesis. thieme-connect.com

Enantiodivergent synthesis offers a powerful strategy to access either enantiomer of a target molecule from a single chiral source, simply by modifying the reaction conditions or the sequence of reagents. This approach is particularly valuable as it provides access to both mirror-image forms of a chiral compound, which is often necessary for pharmacological studies.

A notable enantiodivergent method for the synthesis of tertiary alcohols starts from an enantiopure secondary alcohol. nih.gov The process involves the conversion of the secondary alcohol into a carbamate, followed by deprotonation and reaction with a boronic ester. The resulting intermediate tertiary boronic ester can then be oxidized to the tertiary alcohol. The stereochemical outcome—retention or inversion at the original stereocenter—can be controlled by the choice of reagents in the borylation step, thus leading to either enantiomer of the final tertiary alcohol product from a single enantiomer of the starting secondary alcohol. thieme-connect.com

While a specific application of this enantiodivergent strategy to this compound has not been detailed in the literature, the general principle holds promise. For example, one could envision starting with an enantiopure secondary alcohol precursor and applying this methodology to introduce either the methyl or the ethyl group with controlled stereochemistry, leading to the desired enantiomer of this compound. The ability to control the reaction to produce either enantiomer by slight modifications in the synthetic route, for instance by changing the solvent, temperature, or catalyst, represents a highly sophisticated level of stereocontrol. researchgate.net

Chemical Reactivity and Mechanistic Studies of 3 Methyl 4 Hexyn 3 Ol

Rearrangement Reactions of 3-Methyl-4-hexyn-3-ol

The acid-catalyzed rearrangement of propargyl alcohols is a well-established method for the synthesis of α,β-unsaturated carbonyl compounds. In the case of tertiary propargyl alcohols such as this compound, two primary competing rearrangement pathways are observed: the Meyer-Schuster rearrangement and the Rupe-Kambli rearrangement. nih.gov The outcome of the reaction is highly dependent on the reaction conditions and the catalytic system employed.

Meyer-Schuster Rearrangement and Related Transformations to α,β-Unsaturated Carbonyls

The Meyer-Schuster rearrangement involves the acid-catalyzed isomerization of a propargyl alcohol to an α,β-unsaturated ketone or aldehyde. nih.gov For an internal alkyne like in this compound, the expected product is an α,β-unsaturated ketone. The generally accepted mechanism proceeds through the protonation of the hydroxyl group, followed by a 1,3-shift of the protonated hydroxy group to form an allenol intermediate. nih.gov Subsequent tautomerization of this intermediate leads to the final α,β-unsaturated carbonyl compound. nih.gov The formation of the unsaturated product is an irreversible process. nih.gov

Rupe-Kambli Rearrangements and Product Divergence

In competition with the Meyer-Schuster rearrangement, tertiary propargyl alcohols can undergo the Rupe-Kambli rearrangement. nih.gov This pathway is particularly prevalent under strongly acidic conditions and leads to the formation of α,β-unsaturated methyl ketones via an enyne intermediate. nih.gov The divergence between the Meyer-Schuster and Rupe-Kambli pathways highlights the nuanced reactivity of propargyl alcohols and the importance of controlling reaction conditions to achieve a desired product.

Catalytic Systems for Rearrangement Control (e.g., Perrhenate (B82622), Mo(VI)-catalysts)

To overcome the lack of selectivity in traditional acid-catalyzed rearrangements, various catalytic systems have been developed. Transition metal-based and Lewis acid catalysts offer milder reaction conditions and can favor one rearrangement pathway over the other. nih.gov

For instance, perrhenate catalysts have been shown to be effective in promoting the rearrangement of propargyl alcohols. While specific studies on this compound are limited, research on analogous compounds suggests that these catalysts can facilitate the desired transformation under milder conditions than strong acids. Similarly, Mo(VI)-catalysts, often in combination with co-catalysts, have been explored for their ability to control the rearrangement of α-alkynols. nih.gov The combination of molybdenum and cationic gold catalysts has been reported to significantly accelerate the 1,3-rearrangement of various propargyl alcohols, offering high yields under mild conditions. nih.gov

Table 1: Catalytic Systems for Propargyl Alcohol Rearrangements

| Catalyst System | General Observations | Potential for Control |

| Strong Acids (e.g., H₂SO₄) | Often leads to a mixture of Meyer-Schuster and Rupe-Kambli products. nih.gov | Low |

| Perrhenate Catalysts | Can promote rearrangement under milder conditions. | Moderate to High |

| Mo(VI)-Catalysts | Can influence product distribution, sometimes used with co-catalysts. nih.gov | Moderate to High |

| Ru- and Ag-based Catalysts | Milder conditions are possible, reducing side reactions. nih.gov | Moderate to High |

| Mo-Au Combo Catalysis | Dramatically accelerates rearrangement with high yields. nih.gov | High |

Elucidation of Reaction Mechanisms and Intermediate Characterization

The mechanistic dichotomy between the Meyer-Schuster and Rupe-Kambli rearrangements lies in the nature of the key intermediates. The Meyer-Schuster pathway is characterized by the formation of a transient allenol. nih.gov In contrast, the Rupe-Kambli reaction proceeds through an enyne intermediate. nih.gov

Computational studies have provided further insight into these pathways, suggesting that the Meyer-Schuster rearrangement can be a solvent-assisted process. The stability of the intermediates and the transition states leading to them can be influenced by the surrounding solvent molecules. The formation of a solvated alkynyl cation has been proposed as a unifying feature that can explain the divergence to either the Meyer-Schuster or Rupe product.

Oxidation and Reduction Pathways of the Alcohol and Alkyne Moieties

The functional groups of this compound, the tertiary alcohol and the internal alkyne, are both susceptible to oxidation and reduction. The selective transformation of one group in the presence of the other is a significant challenge in synthetic chemistry.

Selective Oxidation to Hexynones (e.g., using Ruthenium catalysts)

The selective oxidation of the tertiary alcohol in this compound to the corresponding α,β-acetylenic ketone (ynone), 3-methyl-4-hexyn-3-one, is a valuable transformation. While specific literature on the ruthenium-catalyzed oxidation of this compound is scarce, the use of ruthenium catalysts for the oxidative alkynylation of primary alcohols to ynones is a known process. researchgate.net This suggests the potential for similar catalytic systems to be adapted for the selective oxidation of tertiary propargyl alcohols. The mechanism of such oxidations often involves the formation of a ruthenium-alkoxide complex followed by β-hydride elimination. nih.gov The steric and electronic environment around the hydroxyl group plays a crucial role in the efficiency and selectivity of the oxidation. nih.gov

Table 2: Investigated Chemical Transformations of this compound

| Transformation | Reagents/Catalysts | Key Intermediates/Products |

| Meyer-Schuster Rearrangement | Acid, Transition Metals | Allenol, α,β-Unsaturated Ketone |

| Rupe-Kambli Rearrangement | Strong Acid | Enyne, α,β-Unsaturated Ketone |

| Selective Oxidation | Ruthenium Catalysts (potential) | Ynone (3-methyl-4-hexyn-3-one) |

Chemoselective Reductive Transformations of the Alkyne

The alkyne group in this compound can be selectively reduced to either a cis-alkene, a trans-alkene, or fully saturated to an alkane, depending on the choice of reagents and reaction conditions.

The partial hydrogenation of alkynes to cis-alkenes is a common transformation, often accomplished using a "poisoned" catalyst, such as Lindlar's catalyst. This catalyst consists of palladium deposited on calcium carbonate and treated with a catalytic poison like lead acetate (B1210297) and quinoline. The poison deactivates the most active sites of the palladium catalyst, which prevents over-reduction of the initially formed cis-alkene to the alkane. wikipedia.org

For this compound, catalytic hydrogenation with Lindlar's catalyst is expected to yield (Z)-3-Methyl-4-hexen-3-ol. The reaction proceeds via the syn-addition of two hydrogen atoms to the same face of the alkyne triple bond. wikipedia.org While specific studies on this compound are not prevalent in the literature, the reduction of a similar compound, 3-hexyn-1-ol (B147329), has been investigated, showing high selectivity for the corresponding (Z)-alkenol. mdpi.com

Table 1: Expected Outcome of Catalytic Hydrogenation of this compound

| Reactant | Catalyst | Reagent | Expected Major Product |

|---|

To obtain the trans-alkene, a dissolving metal reduction is typically employed. This reaction involves the use of sodium metal in liquid ammonia (B1221849) at low temperatures. masterorganicchemistry.com The mechanism involves the transfer of two electrons from the sodium atoms to the alkyne, forming a radical anion and then a dianion. Protonation of these intermediates by the ammonia solvent leads to the formation of the more stable trans-alkene. masterorganicchemistry.com This method provides a valuable synthetic route to (E)-3-Methyl-4-hexen-3-ol.

Table 2: Expected Outcome of Dissolving Metal Reduction of this compound

| Reactant | Reagents | Expected Major Product |

|---|

Derivatization Strategies for Functional Group Interconversion

The presence of both a hydroxyl group and an alkyne allows for a range of derivatization reactions, enabling the conversion of this compound into various other molecules.

The tertiary hydroxyl group can be converted into other functional groups, such as ethers and esters.

Etherification: The Williamson ether synthesis provides a general method for preparing ethers. masterorganicchemistry.com This SN2 reaction involves the deprotonation of the alcohol to form an alkoxide, which then reacts with an alkyl halide. Due to the steric hindrance of the tertiary center in this compound, this reaction is most effective with unhindered primary alkyl halides like methyl iodide. The first step is the formation of the corresponding alkoxide by reacting the alcohol with a strong base, such as sodium hydride (NaH).

Esterification: Esters can be formed by reacting the alcohol with a carboxylic acid or an acid derivative, such as an acyl chloride or an acid anhydride (B1165640), often in the presence of a base like pyridine. For example, the reaction with acetic anhydride would yield 3-methyl-4-hexyn-3-yl acetate.

Conversion to Alkyl Halides: The hydroxyl group can be replaced by a halogen using reagents like phosphorus tribromide (PBr₃) for bromination or thionyl chloride (SOCl₂) for chlorination. These reactions typically proceed via an SN2 mechanism, leading to inversion of stereochemistry if the carbon atom were chiral. masterorganicchemistry.com

The carbon-carbon triple bond can undergo various addition reactions.

Hydroboration-Oxidation: This two-step reaction sequence can be used to convert the alkyne into a ketone. The hydroboration of an internal alkyne with a borane (B79455) reagent (e.g., BH₃), followed by oxidation with hydrogen peroxide in a basic solution, results in the formation of an enol that tautomerizes to the corresponding ketone. libretexts.orglibretexts.org For this compound, this would be expected to yield 3-methyl-3-hydroxy-4-hexanone.

Table 3: Selected Derivatization Reactions of this compound

| Reaction Type | Reagents | Functional Group Targeted | Expected Product |

|---|---|---|---|

| Etherification | 1. NaH2. CH₃I | Hydroxyl | 3-Methoxy-3-methyl-4-hexyne |

| Esterification | Acetic Anhydride, Pyridine | Hydroxyl | 3-Methyl-4-hexyn-3-yl acetate |

| Halogenation | PBr₃ | Hydroxyl | 3-Bromo-3-methyl-4-hexyne |

Advanced Spectroscopic Characterization and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR)

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules like 3-methyl-4-hexyn-3-ol. It provides detailed information about the carbon-hydrogen framework.

One-dimensional (1D) NMR, including ¹H and ¹³C NMR, offers the primary data for structural assessment. In ¹H NMR, the chemical shift, integration, and multiplicity of each signal correspond to the electronic environment, number of protons, and neighboring protons, respectively. For this compound, one would expect distinct signals for the two different methyl groups, the methylene (B1212753) group, the hydroxyl proton, and the quaternary carbon-bound methyl group. Similarly, the ¹³C NMR spectrum would show seven unique carbon signals, with the alkynyl carbons appearing in a characteristic chemical shift range. chemicalbook.com

To overcome the limitations of 1D NMR in complex samples or for unambiguous assignment, two-dimensional (2D) NMR techniques are employed. emerypharma.com

¹H-¹H Correlation Spectroscopy (COSY): This experiment identifies protons that are spin-spin coupled, revealing neighbor relationships. For instance, a cross-peak between the methylene protons and the terminal methyl protons of the ethyl group would be expected. emerypharma.com

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded carbon and proton atoms. This allows for the definitive assignment of a proton signal to its attached carbon atom.

Heteronuclear Multiple Bond Correlation (HMBC): This long-range correlation experiment reveals couplings between protons and carbons separated by two or three bonds. It is crucial for identifying quaternary carbons (like C3 and the alkyne carbons C4 and C5) and piecing together the molecular skeleton. For example, the protons of the methyl group at C3 (CH₃) would show correlations to the quaternary carbon C3 and the alkyne carbon C4.

The application of these techniques is vital when identifying compounds in complex natural extracts. For example, this compound has been identified as a phytoconstituent in the ethanolic extract of Syzygium cumini seeds through GC-MS analysis, where NMR would be the subsequent step for absolute structural confirmation in an isolated sample. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Data for this compound This table is predictive and based on standard chemical shift values. Actual values may vary based on solvent and experimental conditions.

| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| 1 (CH₃) | ~ 1.8 | ~ 3.5 |

| 2 (C≡) | - | ~ 85 |

| 3 (C-OH) | - | ~ 68 |

| 4 (C≡) | - | ~ 80 |

| 5 (CH₂) | ~ 2.2 | ~ 30 |

| 6 (CH₃) | ~ 1.1 | ~ 12 |

| 3-CH₃ | ~ 1.4 | ~ 28 |

| 3-OH | Variable | - |

Dynamic NMR (DNMR) spectroscopy is used to study the rates and energetics of conformational changes in molecules. rsc.orgresearchgate.net For this compound, a key area of interest would be the internal rotation around single bonds, such as the C3-C(ethyl) bond and the C5-C6 bond.

A particularly relevant area of study for this molecule is the rotation of the methyl group attached to the alkyne (C1). Molecules with a methyl group adjacent to a cylindrically symmetric alkyne functionality often exhibit very low barriers to internal rotation. aip.org This can lead to observable quantum tunneling effects and large torsional splittings in high-resolution microwave or NMR spectra. aip.org Studies on the related compound 4-hexyn-3-ol (B1595117) have explored its conformational landscape and the low barrier height for the propynyl (B12738560) methyl group's internal rotation. aip.orgresearchgate.netumn.edu Variable-temperature (VT) NMR experiments on this compound could determine the energy barriers for such rotations, providing insight into the molecule's flexibility and the preferred conformations in solution. rsc.org

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and, through fragmentation analysis, the structure of the compound.

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust hyphenated technique used to separate, identify, and quantify individual components within a mixture. frontiersin.org In GC-MS, the gas chromatograph separates volatile compounds, which are then introduced directly into the mass spectrometer. nih.govnist.gov

This technique is highly effective for the analysis of this compound. The compound is first vaporized and separated from other substances on a GC column based on its boiling point and polarity. Upon entering the mass spectrometer, it is ionized, typically by electron ionization (EI), and the resulting mass spectrum is recorded. The retention time from the GC and the mass spectrum are characteristic of the compound. Identification is confirmed by comparing the obtained mass spectrum with reference spectra in extensive databases like the NIST Mass Spectrometry Data Center. nih.govfrontiersin.orgnist.gov The NIST WebBook lists GC-MS data for this compound, confirming its suitability for this analytical method. nist.gov

Under electron ionization (EI), this compound (molecular weight: 112.17 g/mol ) undergoes predictable fragmentation, providing structural clues. nih.gov The molecular ion peak (M⁺˙) at m/z = 112 may be observed, though it is often weak for tertiary alcohols. libretexts.org Key fragmentation pathways include:

Alpha-Cleavage: This is a dominant fragmentation for alcohols, involving the cleavage of a C-C bond adjacent to the oxygen-bearing carbon. aip.org For this compound, this can occur in three ways:

Loss of a propynyl radical (•C₃H₃) to yield an ion at m/z = 73.

Loss of an ethyl radical (•C₂H₅) to yield a prominent ion at m/z = 83. nih.gov

Loss of a methyl radical (•CH₃) to yield an ion at m/z = 97. The relative abundance of these peaks depends on the stability of the radical and carbocation formed. The loss of the larger substituent is often favored. aip.org

Dehydration: Alcohols readily lose a molecule of water (18 Da), leading to a peak at m/z = 94 (M-18).

Table 2: Predicted Major Mass Spectral Fragments for this compound

| m/z | Proposed Identity | Fragmentation Pathway |

|---|---|---|

| 112 | [C₇H₁₂O]⁺˙ | Molecular Ion (M⁺˙) |

| 97 | [C₆H₉O]⁺ | M⁺˙ - •CH₃ (alpha-cleavage) |

| 94 | [C₇H₁₀]⁺˙ | M⁺˙ - H₂O (dehydration) |

| 83 | [C₅H₇O]⁺ | M⁺˙ - •C₂H₅ (alpha-cleavage) |

| 73 | [C₄H₉O]⁺ | M⁺˙ - •C₃H₃ (alpha-cleavage) |

Mass spectrometry is also highly effective for distinguishing between isomers, which can have very similar properties. vaia.com For example, this compound can be differentiated from its isomer 3-methyl-1-hexyn-3-ol by its fragmentation pattern. nih.gov

Table 3: Isomeric Differentiation using MS Fragmentation

| Compound | Key Alpha-Cleavage Losses | Resulting m/z |

|---|---|---|

| This compound | •C₂H₅ (ethyl) | 83 |

| 3-Methyl-1-hexyn-3-ol | •C₃H₇ (propyl) | 71 |

While both isomers would show a loss of a methyl group (m/z 97) and an ethynyl/propynyl group, the distinct loss of the different alkyl chains (ethyl vs. propyl) provides a clear method for differentiation. vaia.comnih.gov

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. tandfonline.com

Infrared (IR) Spectroscopy: The IR spectrum of this compound displays characteristic absorption bands corresponding to its functional groups. The NIST/EPA Gas-Phase Infrared Database provides a reference spectrum for this compound. nist.gov

O-H Stretch: A strong, broad absorption band is expected in the region of 3600-3200 cm⁻¹, characteristic of the hydroxyl group due to hydrogen bonding.

C-H Stretches: Absorptions just below 3000 cm⁻¹ arise from the sp³ hybridized C-H bonds in the methyl and ethyl groups.

C≡C Stretch: A weak to medium, sharp absorption band is expected around 2260-2100 cm⁻¹ for the disubstituted alkyne triple bond. This band is often weak in IR for symmetrically substituted alkynes, but the asymmetry in this molecule should allow for its observation.

C-O Stretch: A strong absorption in the 1200-1050 cm⁻¹ region corresponds to the C-O single bond stretching of the tertiary alcohol.

Raman Spectroscopy: Raman spectroscopy provides complementary information. While no specific Raman spectrum for this compound is readily available in the search results, data for similar alkynols exists. nih.govdatapdf.com A key feature in the Raman spectrum would be:

C≡C Stretch: The carbon-carbon triple bond stretch (2260-2100 cm⁻¹) is typically a very strong and sharp band in Raman spectra due to the significant change in polarizability during the vibration. This makes Raman spectroscopy particularly useful for identifying the alkyne functionality, especially when the IR absorption is weak.

Table 4: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | IR Intensity | Raman Intensity |

|---|---|---|---|---|

| O-H Stretch | ~3400 | ~3400 | Strong, Broad | Weak |

| sp³ C-H Stretch | 2980-2870 | 2980-2870 | Strong | Strong |

| C≡C Stretch | ~2240 | ~2240 | Weak-Medium | Strong |

Microwave Spectroscopy for Gas-Phase Conformational Analysis

Microwave spectroscopy is a powerful tool for obtaining high-resolution structural information on molecules in the gas phase. researchgate.net For this compound, molecular jet Fourier transform microwave (MJ-FTMW) spectroscopy has been employed to study its rotational spectrum in the frequency range of 2–26.5 GHz. aip.orgnih.gov

Quantum chemical calculations predicted the existence of nine possible conformers for this compound, each with C₁ symmetry. aip.orgnih.gov Experimental analysis of the microwave spectrum successfully identified and assigned the rotational transitions belonging to three of these conformers. aip.orgnih.gov The presence of multiple conformers is attributed to the flexibility of the alkyl chain attached to the chiral center. aip.org

The rotational spectra of the three observed conformers of this compound were analyzed to determine their precise rotational constants. These constants are inversely related to the principal moments of inertia of the molecule, which in turn depend on its three-dimensional geometry. The analysis of these spectra provides definitive proof of the specific conformations present in the gas phase under the experimental conditions.

The experimental rotational constants for the three assigned conformers are presented in the table below. The analysis was performed using specialized programs such as XIAM and BELGI-C₁, which employ the combined axis method and the rho axis method, respectively, to accurately fit the spectral data. aip.orgnih.gov

Table 1: Experimental Rotational Constants for the Assigned Conformers of this compound

| Conformer | A (MHz) | B (MHz) | C (MHz) |

|---|---|---|---|

| I | 2989.1578(13) | 1601.1989(13) | 1270.0888(13) |

| II | 3422.1819(24) | 1344.9221(11) | 1083.4739(11) |

Data sourced from a 2018 study on the microwave spectroscopy of 4-hexyn-3-ol. aip.orgnih.gov

A significant feature of the microwave spectrum of this compound is the fine splitting of rotational lines. This splitting arises from the internal rotation of the propynyl methyl group (CH₃–C≡C–). aip.org The acetylenic group (–C≡C–) acts as a spacer with cylindrical symmetry, leading to a very low barrier to this internal rotation. aip.orgnih.gov

The analysis of these splittings allows for the determination of the three-fold potential barrier (V₃) hindering the internal rotation of the methyl group. For this compound, these barriers were found to be exceptionally low, confirming the near-free rotation of the propynyl methyl group. aip.org The study was, in part, motivated to investigate whether the length of the alkyl chain and the position of the hydroxyl group influence this barrier. aip.org

The determined V₃ barriers for the three experimentally observed conformers are detailed in the table below. These low barriers are a notable characteristic of molecules with the CH₃–C≡C–R structure. aip.org

Table 2: Internal Rotation Barriers of the Propynyl Methyl Group for the Assigned Conformers of this compound

| Conformer | V₃ Barrier (cm⁻¹) |

|---|---|

| I | 7.161012(7) |

| II | 4.2365(26) |

Data sourced from a 2018 study on the microwave spectroscopy of 4-hexyn-3-ol. aip.orgnih.gov

The study of this compound is particularly interesting as the conformational flexibility of the alkyl chain allows for the investigation of how different conformers affect the internal rotation barrier. aip.org In some molecules, the V₃ potential can vary significantly between conformers, while in others, it remains nearly constant. aip.org The results for this compound contribute to a deeper understanding of these subtle intramolecular interactions.

Based on a comprehensive search of available scientific literature, detailed computational and theoretical investigations specifically focused on This compound are not presently available. The body of research required to populate the requested article outline—including specific Density Functional Theory (DFT) studies, Natural Bond Orbital (NBO) analysis, and Molecular Dynamics (MD) simulations for this particular compound—does not appear in published academic sources.

Notably, extensive computational research, including conformational analyses and spectroscopic predictions, has been conducted on the closely related isomer, 4-hexyn-3-ol . xiahepublishing.combayanbox.ir However, the structural difference—the position of the methyl group and the nature of the alcohol (tertiary in this compound vs. secondary in 4-hexyn-3-ol)—is significant, and the findings for one isomer cannot be directly applied to the other.

Therefore, it is not possible to generate a scientifically accurate article that adheres to the strict constraints of the provided outline for the compound this compound. The following sections from the requested outline cannot be addressed with specific data for this molecule:

Computational and Theoretical Investigations of 3 Methyl 4 Hexyn 3 Ol

Computational Design of Novel Catalytic Transformations and Reaction Pathways:There are no available studies on the computational design of reactions specifically involving 3-Methyl-4-hexyn-3-ol.

To provide the requested detailed analysis, original research employing these computational methods on this compound would need to be performed.

Applications and Role in Specialized Chemical Synthesis

3-Methyl-4-hexyn-3-ol as a Versatile Synthetic Building Block

This compound is a valuable organic compound characterized by a molecular formula of C₇H₁₂O. nist.gov Its structure incorporates both a hydroxyl group (-OH) and a carbon-carbon triple bond (an alkyne), making it a bifunctional molecule. This unique combination of functional groups allows it to participate in a wide array of chemical reactions, establishing it as a versatile building block for the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. The reactivity of the hydroxyl group and the alkyne moiety enables chemists to strategically construct intricate molecular architectures.

The synthesis of this compound itself can be achieved through the reaction of 2-butanone (B6335102) with a propyne-containing reagent, such as propynyl (B12738560) lithium or a propargyl Grignard reagent. nih.gov This addition of an acetylide to a ketone is a fundamental method for creating tertiary propargylic alcohols. researchgate.net

Chemical and Physical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₇H₁₂O | nist.govnih.govdntb.gov.uachemeo.comnist.gov |

| Molecular Weight | 112.17 g/mol | nih.govfrontiersin.org |

| CAS Number | 6320-68-9 | nist.govdntb.gov.uachemeo.comnist.gov |

| IUPAC Name | 3-methylhex-4-yn-3-ol | frontiersin.org |

| Density | 0.88 g/cm³ (predicted) | nih.gov |

| Boiling Point | 153.6 °C (predicted) | nih.gov |

The alkynylation of carbonyl compounds to form propargylic alcohols is a cornerstone strategy in the industrial synthesis of complex isoprenoids, including Vitamin A and carotenoids. researchgate.net The general approach involves coupling smaller, functionalized building blocks to construct the larger carbon skeleton required for these vital biomolecules. While direct synthesis routes starting specifically from this compound are not extensively detailed in readily available literature, its structural motif is analogous to key intermediates used in established synthetic pathways.

For instance, the industrial synthesis of Vitamin A often starts from β-ionone and utilizes smaller alkynyl units to extend the carbon chain. nih.gov One historical method, the Isler synthesis, involves the reaction of a C₁₄-aldehyde with a C₆-alkynyl Grignard reagent. nih.gov This C₆ unit, containing a terminal alkyne and a hydroxyl group, is structurally related to this compound. nih.gov After the coupling reaction, the resulting alkyne is partially hydrogenated to an alkene, and a subsequent dehydration step generates the conjugated polyene system characteristic of Vitamin A. nih.govnih.gov

Furthermore, research has highlighted that the rearranged product of a related compound, 3-methyl-1,4-pentadiyne-3-ol, could serve as an important C₆ building block in carotenoid or Vitamin A synthesis. acs.org This underscores the utility of small, tertiary alkynols in this field. These compounds provide a robust platform for introducing specific stereochemistry and for the controlled construction of the polyene chains that define carotenoids and retinoids. nih.govacs.org

The application of this compound in polymer and advanced materials science is an emerging area. While extensive research publications specifically detailing its polymerization or integration into advanced materials are not widespread, its availability from suppliers catering to the material and polymer science sectors suggests its potential utility. nist.govbldpharm.com

The dual functionality of the molecule—the hydroxyl group and the alkyne group—offers possibilities for creating specialized polymers. The hydroxyl group can be used for esterification or etherification reactions to form monomers for polyesters or polyethers. The alkyne group can participate in various polymerization reactions, such as polyaddition or cyclotrimerization, or be used for post-polymerization modification through "click" chemistry reactions like the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This could allow for the synthesis of functional polymers with tailored properties. A related compound, 3,5-Dimethyl-1-hexyn-3-ol, has been used as a reactive chemical in the formation of a substrate film for polymerase chain reaction (PCR) applications.

Role in Specialty Chemical Production and Industrial Processes (Non-Clinical)

Beyond its role in vitamin synthesis, this compound serves as a key intermediate in the broader fine and specialty chemical industries. Fine chemicals are pure, single substances produced in limited quantities for specialized applications, such as pharmaceuticals, biocides, pigments, and electronic chemicals. The reactivity of this compound allows it to be a starting point for a variety of other, more complex molecules.

Its derivatives can be accessed through reactions targeting either the hydroxyl or the alkyne group. For example, hydrogenation of the alkyne can lead to either the corresponding alkene (3-methyl-4-hexen-3-ol) or alkane (3-methyl-4-hexanol), depending on the catalyst and reaction conditions. These resulting alcohols can then be used in further synthetic steps. The selective hydrogenation of alkynes to alkenes is a critical transformation in organic synthesis, for which various catalytic systems have been developed. acs.org

There is growing interest in the antimicrobial properties of various organic compounds for applications such as wastewater treatment. Tertiary treatment of wastewater is a final stage designed to remove remaining contaminants, including microorganisms, before discharge into the environment. racoman.comaosts.com This often involves disinfection steps to kill bacteria and viruses. aosts.com

Research has shown that certain alkynol compounds and their derivatives possess antimicrobial activity. researchgate.netnih.govnih.gov For example, studies on 2-alkynoic fatty acids and related 2-alkynols have demonstrated antibacterial effects against various strains, including multidrug-resistant bacteria. nih.govnih.gov Specifically, a structurally similar compound, 3,5-Dimethyl-1-hexyn-3-ol, is noted for its use in wastewater treatment as an antimicrobial agent to control bacterial growth. While direct studies on this compound for this specific purpose are limited, the documented activity of related alkynols suggests a potential application area for this class of chemicals in disinfection and water treatment processes.

Emerging Research Directions and Methodological Advances in 3 Methyl 4 Hexyn 3 Ol Chemistry

Flow Chemistry and Continuous Processing for Scalable Synthesis

The transition from traditional batch processing to continuous flow chemistry represents a significant paradigm shift in chemical manufacturing. nih.gov Flow chemistry offers numerous advantages, including superior control over reaction parameters, enhanced heat and mass transfer, improved safety due to smaller reaction volumes, and streamlined scalability. nih.govresearchgate.net While research specifically detailing the flow synthesis of 3-Methyl-4-hexyn-3-ol is nascent, extensive work on structurally similar compounds, such as other alkynols, demonstrates the profound potential of this technology.

Research into the continuous hydrogenation of related compounds like 3-hexyn-1-ol (B147329) has shown marked improvements over batch methods. beilstein-journals.orgscispace.com For instance, using palladium-immobilized silica (B1680970) monoliths in a continuous flow reactor for the semi-hydrogenation of 3-hexyn-1-ol resulted in stable conversion and high selectivity over extended periods. beilstein-journals.org These systems benefit from efficient mixing and precise temperature control, which minimizes side reactions and prevents catalyst deactivation, issues often encountered in batch scale-up. beilstein-journals.orgscispace.com The high surface-to-volume ratio in microreactors allows for rapid heat dissipation, which is critical for managing exothermic reactions common in alkyne transformations. scispace.com

Applying these principles to the synthesis of this compound, which is typically formed via the exothermic Grignard reaction between ethylmagnesium bromide and 3-butyn-2-one, could offer substantial benefits. A continuous flow setup would enable safer handling of the highly reactive Grignard reagent and provide precise control over the reaction temperature, leading to higher yields and purity. Furthermore, telescoping—linking multiple reaction steps in a continuous sequence without intermediate work-up—could be employed for subsequent transformations of the this compound product, significantly improving process efficiency. nih.gov

Table 1: Comparison of Batch vs. Potential Flow Processing for Alkynol Synthesis Data extrapolated from studies on similar alkynols.

| Parameter | Conventional Batch Processing | Continuous Flow Processing | Advantage of Flow Processing |

| Reaction Time | Hours to days beilstein-journals.org | Minutes to hours beilstein-journals.orgscispace.com | Significant reduction in process time |

| Heat Transfer | Inefficient, potential for hotspots scispace.com | Highly efficient, precise control scispace.com | Improved safety and selectivity |

| Mixing | Often inefficient, can lead to gradients scispace.com | Rapid and highly efficient beilstein-journals.orgscispace.com | Higher yields and product consistency |

| Scalability | Complex, non-linear challenges nih.gov | Linear and predictable scale-up nih.gov | Faster transition from lab to production |

| Safety | Large volumes of hazardous materials nih.gov | Small reactor inventory, enhanced containment researchgate.net | Inherently safer process |

Application of Machine Learning and Artificial Intelligence in Reaction Prediction and Optimization

Machine learning (ML) and artificial intelligence (AI) are rapidly emerging as powerful tools in chemical research, capable of accelerating discovery and optimizing complex processes. beilstein-journals.org These technologies can analyze vast datasets of chemical reactions to identify patterns and build predictive models, guiding chemists toward optimal reaction conditions with remarkable accuracy. researchgate.net For this compound, ML and AI can be applied to several key areas: predicting the outcomes of novel reactions, optimizing yields for existing syntheses, and discovering new, efficient synthetic pathways. researchgate.netacs.org

The primary approaches in this domain involve descriptor-based, graph-based, or text-based featurization of reactions to train ML algorithms. beilstein-journals.org For a molecule like this compound, an ML model could be trained on a comprehensive dataset of alkyne and alcohol reactions. By inputting the structures of reactants and products, the model can predict crucial parameters such as the most effective catalyst, solvent, temperature, and pressure to maximize yield and selectivity. beilstein-journals.orgresearchgate.net

While direct ML applications for optimizing the synthesis of this compound are not yet widely published, related research highlights its potential. For example, ML models have been used to accurately predict gas chromatography (GC) retention indices for a library of compounds, including structurally similar molecules like 1-hexyn-3-ol,3,5-dimethyl. ualberta.ca Such predictive power is invaluable for analytical chemistry and can be extended to reaction optimization, where ML could predict the formation of byproducts under different conditions, allowing for proactive adjustments to the synthetic protocol. Furthermore, AI algorithms can explore vast theoretical reaction networks to propose entirely new and non-intuitive synthetic routes to this compound or its derivatives that a human chemist might overlook. acs.org

Table 2: Potential Applications of Machine Learning in this compound Chemistry

| ML Application Area | Description | Potential Impact on this compound |

| Reaction Yield Prediction | Training models to predict the percentage of reactants converted to the desired product based on reaction components and conditions. researchgate.net | Rapidly identifies conditions to maximize yield, reducing experimental effort and waste. |

| Condition Optimization | Suggesting optimal parameters (catalyst, solvent, temperature, concentration) for a specific transformation. beilstein-journals.org | Fine-tunes the synthesis for higher purity and efficiency; suggests greener solvent or catalyst alternatives. |

| Reaction Pathway Discovery | Exploring reaction networks to identify novel and efficient synthetic routes from available starting materials. acs.org | Discovers more cost-effective or sustainable pathways for industrial production. |

| Byproduct Prediction | Identifying likely side reactions and impurities that may form under specific conditions. | Enables proactive process adjustments to improve product purity and simplify purification. |

| Analytical Prediction | Predicting spectroscopic or chromatographic properties (e.g., NMR shifts, GC retention times) to aid in characterization. ualberta.ca | Speeds up the identification and quantification of the compound and its reaction products. |

Advanced In-Situ Spectroscopic Monitoring Techniques for Reaction Progress

Understanding the intricate details of a chemical reaction as it happens is crucial for effective optimization and control. Advanced in-situ spectroscopic techniques allow chemists to monitor reactions in real-time, providing a continuous stream of data on species concentration, the formation of intermediates, and the reaction endpoint. solubilityofthings.com For reactions involving this compound, techniques such as in-situ Fourier-transform infrared (FTIR) spectroscopy and gas chromatography (GC) are already indicated as valuable monitoring tools.

Modern spectroscopic methods offer a non-invasive window into the reaction vessel, capturing data without altering the chemical environment. solubilityofthings.com

In-situ FTIR and Raman Spectroscopy: These vibrational spectroscopy techniques are exceptionally powerful for tracking changes in functional groups. mdpi.com For instance, during the synthesis of this compound, FTIR could monitor the disappearance of the ketone carbonyl peak from the starting material and the appearance of the alcohol O-H stretch in the product. In subsequent reactions, such as hydrogenation, the disappearance of the alkyne C≡C bond signal can be precisely tracked. mdpi.com

In-situ NMR Spectroscopy: While less common for industrial-scale monitoring, in-situ Nuclear Magnetic Resonance (NMR) provides detailed structural information about all components in a reaction mixture, making it invaluable for mechanistic studies and identifying transient intermediates that are invisible to other methods. uvic.ca

Process Analytical Technology (PAT): The integration of these in-situ monitoring tools, particularly fiber-optic probes for FTIR or Raman, is a cornerstone of Process Analytical Technology. uvic.ca When combined with flow chemistry systems, PAT enables automated, real-time control over reaction conditions. scispace.com For example, if monitoring reveals a dip in reaction rate, the system can automatically increase the temperature or reagent flow to maintain optimal performance, ensuring consistent product quality and yield. soton.ac.uk

Table 3: Advanced In-Situ Spectroscopic Techniques for Monitoring Reactions of this compound

| Spectroscopic Technique | Information Provided | Application Example for this compound |

| FTIR Spectroscopy | Real-time tracking of functional group changes (e.g., C=O, O-H, C≡C). slideshare.net | Monitoring the conversion of a ketone to a tertiary alcohol during synthesis. |

| Raman Spectroscopy | Complements FTIR; excellent for symmetric bonds like C≡C and for use in aqueous media. mdpi.com | Quantifying the disappearance of the alkyne bond during a hydrogenation reaction. |

| NMR Spectroscopy | Detailed structural information on reactants, products, and transient intermediates. solubilityofthings.comuvic.ca | Elucidating complex reaction mechanisms, such as catalytic rearrangements. |

| UV-Vis Spectroscopy | Monitors changes in chromophores and concentrations of UV-active species. slideshare.net | Following reactions involving conjugated systems or aromatic catalysts. |

| Mass Spectrometry (MS) | Provides molecular weight information, often coupled with GC or LC for species separation. scispace.com | Identifying products and byproducts in the reaction mixture in real-time. |

Novel Catalytic Systems for Sustainable Transformations

The development of novel catalysts is at the heart of modern green chemistry, aiming to replace stoichiometric reagents with more efficient, selective, and recyclable alternatives. Research in alkyne and alkynol chemistry has produced a variety of innovative catalytic systems that could be applied to the transformations of this compound, promoting sustainability and enabling new types of reactivity.

Green and Earth-Abundant Metal Catalysts: There is a strong push to replace expensive and toxic heavy metals with greener alternatives. Bismuth(III) salts, for example, have been demonstrated as effective and environmentally benign catalysts for the hydration of terminal alkynes to form methyl ketones. acs.org Applying such a system to a derivative of this compound could provide a sustainable route to valuable ketone products.

Heterogeneous and Recyclable Catalysts: Immobilizing catalysts on solid supports is a key strategy for sustainability, as it allows for easy separation from the reaction mixture and reuse over multiple cycles. nih.gov For instance, silica-supported nickel nanoparticles have been developed as a lead- and palladium-free alternative to the Lindlar catalyst for the selective semi-hydrogenation of alkynes. acs.org Such a catalyst could provide a greener pathway to the corresponding (Z)-alkene from this compound. Similarly, copper nanoparticles supported on cellulose (B213188) acetate (B1210297) have shown high efficiency for azide-alkyne cycloaddition (click chemistry) in water, a transformation for which derivatives of this compound would be suitable substrates. mdpi.com

Advanced Homogeneous Catalysts: While heterogeneity is often desired, innovations in homogeneous catalysis continue to provide unparalleled selectivity. Ruthenium(IV) complexes have been shown to catalyze the Markovnikov addition of carboxylic acids to terminal alkynes in water, offering a direct route to enol esters. mdpi.com Gold catalysts are highly effective for various alkyne activations, including hydration reactions. rsc.org Furthermore, perrhenate (B82622) and molybdenum-based catalysts have been specifically used for the rearrangement of α-alkynols into α,β-unsaturated carbonyl compounds, a reaction directly applicable to this compound. mdpi.com

Table 4: Novel Catalytic Systems for Potential Transformations of this compound Based on reactivity of similar alkyne/alkynol substrates.

| Catalyst System | Reaction Type | Key Advantage(s) |

| Bismuth(III) Salts acs.org | Alkyne Hydration | Low toxicity, environmentally benign, operates in batch and flow. |

| Silica-Supported Nickel Nanoparticles acs.org | Alkyne Semi-hydrogenation | Replaces toxic lead and expensive palladium; recyclable. |

| Cellulose Acetate-Supported Copper mdpi.com | Azide-Alkyne Cycloaddition | Sustainable support, operates in water, recyclable heterogeneous catalyst. |

| Gold(I/III) Complexes rsc.org | Alkyne Hydration/Activation | High efficiency, can be merged with membrane separation for recycling. |

| Ruthenium(IV) Complexes mdpi.com | Addition of Carboxylic Acids | High regioselectivity (Markovnikov), operates in aqueous media. |

| Perrhenate (ReO₄⁻) Catalysts mdpi.com | α-Alkynol Rearrangement | Efficient and selective rearrangement to α,β-unsaturated carbonyls. |

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of 3-Methyl-4-hexyn-3-ol?

- Methodological Answer : this compound, a tertiary alcohol with an alkyne group, is typically synthesized via nucleophilic addition to ketones. For example:

- Alkynylation of 3-Pentanone : Reaction with acetylides (e.g., lithium or Grignard reagents) in anhydrous THF or ether, followed by acidic workup .

- Sonogashira Cross-Coupling : Palladium-catalyzed coupling of terminal alkynes with halides (e.g., 3-bromo-3-methylhexanol derivatives) under inert conditions .

- Key Conditions : Use of catalysts (e.g., PdCl₂(PPh₃)₂, CuI) and bases (e.g., Cs₂CO₃) to minimize side reactions.

Q. How is this compound characterized spectroscopically?

- Methodological Answer :

- ¹H/¹³C NMR : The hydroxyl proton appears as a broad singlet (~1.5–2.0 ppm), while the alkyne proton (if terminal) is absent due to internal triple bond geometry. Methyl groups resonate at ~1.0–1.2 ppm .

- IR Spectroscopy : O-H stretch (~3300 cm⁻¹) and C≡C stretch (~2100–2260 cm⁻¹) confirm functional groups .

- GC-MS : Molecular ion peak at m/z 114.17 (C₇H₁₂O) and fragmentation patterns (e.g., loss of H₂O or acetylene) validate structure .

Q. What are the stability considerations for storing this compound?

- Methodological Answer :

- Store under inert gas (N₂/Ar) at 2–8°C in amber glass to prevent oxidation of the alkyne or hydroxyl group.

- Avoid exposure to moisture (risk of hydration to ketone) and strong acids/bases (risk of elimination or polymerization) .

Advanced Research Questions

Q. How do the hydroxyl and alkyne groups in this compound influence its reactivity in catalytic hydrogenation?

- Methodological Answer :

- Selective Hydrogenation : The alkyne can be partially hydrogenated to cis-alkene using Lindlar catalyst (Pd/CaCO₃, quinoline), while the hydroxyl group remains intact. Full hydrogenation (to alkane) requires harsher conditions (e.g., H₂/PtO₂) .

- Kinetic Control : Steric hindrance from the methyl group at C3 slows hydrogenation at C4, enabling selective product formation. Monitor via in situ FTIR or GC .

Q. What computational approaches are used to model the electronic structure of this compound?

- Methodological Answer :

- DFT Calculations : B3LYP/6-31G(d) level optimizations predict bond angles (C≡C-C-OH ~110°) and charge distribution (negative charge on O, positive on alkyne carbons) .

- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., in DMSO or hexane) to predict solubility and aggregation behavior .

Q. How can contradictions in reported biological activity data for this compound be resolved?

- Methodological Answer :

- Meta-Analysis : Compare studies using standardized assays (e.g., antioxidant activity via DPPH vs. ORAC). Adjust for purity (HPLC ≥95%) and solvent effects (e.g., ethanol vs. aqueous buffers) .

- Dose-Response Curves : Re-evaluate EC₅₀ values across cell lines (e.g., Jamun phytochemical studies vs. synthetic analogs) to identify structure-activity relationships (SARs) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.